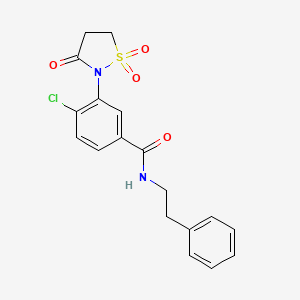![molecular formula C15H19N3O2 B5014843 4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B5014843.png)
4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine (PEO) is a synthetic compound that has been gaining attention in scientific research due to its potential applications in various fields. PEO is a morpholine derivative that contains an oxadiazole ring and a phenylethyl group. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
The mechanism of action of 4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine is not fully understood, but it is believed to act as a modulator of various signaling pathways in cells. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, monoamine oxidase, and tyrosinase. This compound has also been shown to modulate the activity of various receptors, including NMDA receptors and GABA receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including neuroprotective effects, antioxidant effects, and anti-inflammatory effects. This compound has also been shown to have anticancer properties and has been studied for its potential use in cancer therapy.
Advantages and Limitations for Lab Experiments
4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine has several advantages for lab experiments, including its high yield of synthesis, ease of purification, and stability. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of 4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine, including the development of new compounds based on the this compound scaffold with improved pharmacological properties. This compound can also be studied further for its potential use in treating neurodegenerative diseases, cancer, and other diseases. The mechanism of action of this compound can also be studied further to gain a better understanding of its effects on signaling pathways in cells.
Synthesis Methods
4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine can be synthesized using various methods, including the reaction of morpholine with 3-(2-phenylethyl)-1,2,4-oxadiazole-5-carbaldehyde in the presence of a base. The reaction yields this compound as a white solid with a high yield. Other methods of synthesis include the reaction of morpholine with 3-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxylic acid and the reaction of morpholine with 3-(2-phenylethyl)-1,2,4-oxadiazole-5-thiol.
Scientific Research Applications
4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases. In cancer research, this compound has been shown to have anticancer properties and has been studied for its potential use in cancer therapy. In drug discovery, this compound has been used as a scaffold for developing new compounds with improved pharmacological properties.
properties
IUPAC Name |
4-[[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-2-4-13(5-3-1)6-7-14-16-15(20-17-14)12-18-8-10-19-11-9-18/h1-5H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNSKXIMOABTDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC(=NO2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-[(isopropylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5014774.png)
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(4-ethoxyphenyl)amino]ethyl}acetamide](/img/structure/B5014779.png)
![N-allyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5014785.png)
![1-[phenyl(propionylamino)methyl]-2-naphthyl acetate](/img/structure/B5014789.png)
![4-(4-chlorophenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5014803.png)
![3-[(2-methylcyclohexyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5014810.png)
![6-(4-methyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5014812.png)

![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5014827.png)
![1-(4-benzyl-1-piperazinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B5014834.png)

![5-(3-{1-[(3-methyl-4-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B5014863.png)
![2,2'-[3-(4-bromophenyl)-1,2-propanediyl]bis-1H-benzimidazole](/img/structure/B5014866.png)
![5-[5-(3,5-dimethyl-4-isoxazolyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-6-methyl-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5014876.png)